Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)-
Description
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- , reflecting its core structure. The molecular formula is C₁₂H₂₆S₂Si , with a molecular weight of 262.55 g/mol . The SMILES notation (CCCCCC1(SCCCS1)Si(C)C ) clarifies the connectivity: a 1,3-dithiane ring (six-membered ring with sulfur atoms at positions 1 and 3) is substituted at position 2 with a pentyl chain (-CH₂CH₂CH₂CH₂CH₃) and a trimethylsilyl group (-Si(CH₃)₃).
Structural Parameters
- Ring conformation : The 1,3-dithiane ring adopts a chair conformation, as observed in related dithianes.
- Bond angles : The C-S-C bond angles in the dithiane ring approximate 99°, consistent with sulfur’s larger atomic radius compared to oxygen.
- Substituent positions : The pentyl and trimethylsilyl groups occupy axial or equatorial positions depending on steric and electronic factors.
Stereoelectronic Properties of the 1,3-Dithiane Core
The 1,3-dithiane ring exhibits distinct stereoelectronic effects due to sulfur’s polarizability and lone pairs. Computational studies on analogous dithianes reveal three key interactions:
- σ(C–S) → σ*(C–H) hyperconjugation : Elongates equatorial C–H bonds by delocalizing electron density.
- n(S) → σ(C–H) anomeric effects : Sulfur’s lone pairs donate electron density to adjacent C–H σ orbitals, stabilizing axial C–H bonds.
- Reverse Perlin effect : In dithianes, one-bond spin–spin coupling constants ($$^1J_{CH}$$) for axial C–H bonds exceed those of equatorial bonds, contrary to cyclohexane derivatives.
These effects are amplified in silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- due to the electron-withdrawing trimethylsilyl group, which polarizes the ring and enhances hyperconjugative interactions.
Role of Trimethylsilyl and Pentyl Substituents
Trimethylsilyl Group
- Electron donation : The -Si(CH₃)₃ group exerts a +I (inductive) effect, donating electron density through σ bonds to the dithiane ring. This stabilizes adjacent C–S bonds and modulates ring conformation.
- Steric effects : With a van der Waals volume of ~140 ų, the trimethylsilyl group imposes significant steric hindrance, favoring equatorial positioning to minimize 1,3-diaxial interactions.
Pentyl Substituent
- Conformational flexibility : The pentyl chain (-C₅H₁₁) adopts a staggered conformation, reducing steric clashes with the dithiane ring.
- Electron-donating capacity : The alkyl group’s +I effect further stabilizes the dithiane core, complementing the trimethylsilyl group’s electronic contributions.
Substituent Synergy
The combined effects of these groups create a balanced electronic environment:
- The trimethylsilyl group withdraws electron density via σ*C–Si interactions, while the pentyl chain donates electrons through σC–C bonds.
- This synergy stabilizes the dithiane ring’s chair conformation and enhances its resistance to ring-opening reactions.
Table 1: Key Structural and Electronic Parameters
Properties
CAS No. |
648428-87-9 |
|---|---|
Molecular Formula |
C12H26S2Si |
Molecular Weight |
262.6 g/mol |
IUPAC Name |
trimethyl-(2-pentyl-1,3-dithian-2-yl)silane |
InChI |
InChI=1S/C12H26S2Si/c1-5-6-7-9-12(15(2,3)4)13-10-8-11-14-12/h5-11H2,1-4H3 |
InChI Key |
HULBPLRRDSETSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(SCCCS1)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Dithiane Precursor
The initial step in the synthesis involves the formation of the 2-pentyl-1,3-dithiane precursor. This can be achieved through the following method:
Reagents : 1-bromopentane and sodium sulfide are commonly used.
-
- Mix 1-bromopentane with sodium sulfide in a suitable solvent (e.g., THF).
- Heat the mixture under reflux conditions to facilitate nucleophilic substitution.
This reaction typically yields the desired dithiane compound with good selectivity and yield.
Formation of Trimethylsilyl Derivative
Once the dithiane precursor is obtained, it can be converted into silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- using trimethylchlorosilane (TMSCl):
Reagents : Trimethylchlorosilane and n-butyllithium.
-
- Dissolve the dithiane precursor in THF at low temperatures (0 °C).
- Add n-butyllithium dropwise to deprotonate the dithiane.
- After maintaining this mixture for a specified time (usually around 30 minutes), add TMSCl dropwise.
- Allow the reaction to warm to room temperature and proceed for an additional hour.
The resulting mixture is then quenched with saturated aqueous ammonium chloride and extracted with ethyl ether. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.
Purification
The final product can be purified using flash chromatography:
- Solvent System : A gradient elution system using hexanes and ethyl acetate (e.g., starting with 4% ethyl acetate in hexanes) can effectively separate silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- from by-products.
Summary of Research Findings
The following table summarizes key findings related to the preparation methods of silane, trimethyl(2-pentyl-1,3-dithian-2-yl)-:
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent 1,3-dithiane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3-dithiane.
Substitution: Various substituted dithianes depending on the reagent used.
Scientific Research Applications
Synthetic Applications
1. Synthetic Intermediates
Silane compounds like trimethyl(2-pentyl-1,3-dithian-2-yl)-silane are often utilized as intermediates in organic synthesis. They can participate in various reactions to form complex organic molecules. For example, they can be involved in Wittig-type reactions where they react with carbonyl compounds to yield valuable synthetic intermediates .
2. Green Chemistry
The compound has potential applications in green chemistry due to its ability to facilitate reactions under milder conditions and lower toxicity compared to traditional reagents. The synthesis of sulfur-containing heterocycles using trimethyl(2-pentyl-1,3-dithian-2-yl)-silane aligns with the principles of sustainable chemistry .
Case Studies
Case Study 1: Synthesis of Heterocycles
Research indicates that trimethyl(2-pentyl-1,3-dithian-2-yl)-silane can be effectively used in the synthesis of various saturated S-containing heterocycles. These compounds are significant in pharmaceuticals and agrochemicals due to their biological activities. The use of this silane allows for the development of new scaffolds that can lead to bioactive compounds .
Case Study 2: Catalytic Applications
The compound also shows promise as a catalyst or co-catalyst in organic reactions. Its unique structure may enhance reaction rates or selectivity in processes such as cyclization or polymerization, which are critical in developing new materials or fine chemicals .
Industrial Applications
1. Material Science
In material science, silanes are often used for surface modification and adhesion promotion between organic materials and inorganic substrates. Trimethyl(2-pentyl-1,3-dithian-2-yl)-silane can be explored for enhancing the properties of composites, improving durability and resistance to environmental factors.
2. Coatings and Sealants
Due to their chemical stability and ability to form strong bonds with various substrates, silanes are widely used in coatings and sealants. The incorporation of trimethyl(2-pentyl-1,3-dithian-2-yl)-silane into formulations could potentially improve performance characteristics such as water repellency and corrosion resistance.
Mechanism of Action
The mechanism of action of Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- involves the formation of a stable silyl ether with carbonyl compounds. This protects the carbonyl group from unwanted reactions during synthetic procedures. The trimethylsilyl group can be removed by treatment with fluoride ions, regenerating the free carbonyl compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Organosilicon Chemistry
Key structural analogs include:
Substituent-Driven Property Differences
- Reactivity : Allyltrimethylsilane undergoes facile allylic substitutions due to its electron-rich allyl group, whereas the dithiane moiety in the target compound may enable sulfur-mediated redox reactions.
- Stability : The dithiane ring confers greater thermal and oxidative stability compared to allyl or propenyl groups, which are prone to polymerization.
- Applications : Trimethyl(3-phenyl-2-propenyl)-Silane is favored in polymer industries for its aromaticity-driven rigidity, while the pentyl-dithiane variant is hypothesized to excel in catalytic systems requiring sulfur coordination.
Physicochemical Data Comparison
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
